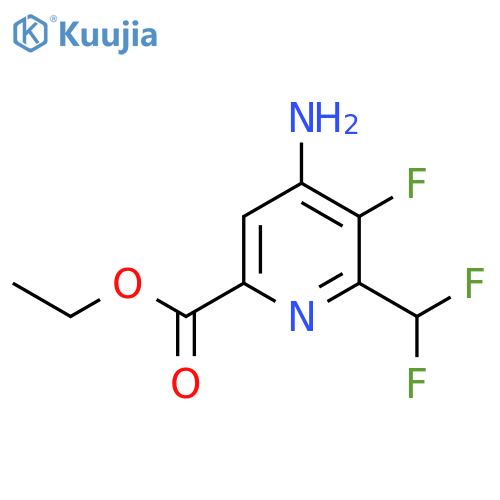Cas no 1805942-26-0 (Ethyl 4-amino-2-(difluoromethyl)-3-fluoropyridine-6-carboxylate)

1805942-26-0 structure
商品名:Ethyl 4-amino-2-(difluoromethyl)-3-fluoropyridine-6-carboxylate
CAS番号:1805942-26-0
MF:C9H9F3N2O2
メガワット:234.175172567368
CID:4855080
Ethyl 4-amino-2-(difluoromethyl)-3-fluoropyridine-6-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-amino-2-(difluoromethyl)-3-fluoropyridine-6-carboxylate
-
- インチ: 1S/C9H9F3N2O2/c1-2-16-9(15)5-3-4(13)6(10)7(14-5)8(11)12/h3,8H,2H2,1H3,(H2,13,14)
- InChIKey: ILKYHKBCGRYQLZ-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C=C(C(=O)OCC)N=C1C(F)F)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 253
- トポロジー分子極性表面積: 65.2
- 疎水性パラメータ計算基準値(XlogP): 1.5
Ethyl 4-amino-2-(difluoromethyl)-3-fluoropyridine-6-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029067502-1g |
Ethyl 4-amino-2-(difluoromethyl)-3-fluoropyridine-6-carboxylate |
1805942-26-0 | 97% | 1g |
$1,519.80 | 2022-04-01 |
Ethyl 4-amino-2-(difluoromethyl)-3-fluoropyridine-6-carboxylate 関連文献
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
-
4. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
1805942-26-0 (Ethyl 4-amino-2-(difluoromethyl)-3-fluoropyridine-6-carboxylate) 関連製品
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
